![molecular formula C16H22N2O2 B6577536 3-cyclopropyl-1-[(4-phenyloxan-4-yl)methyl]urea CAS No. 1207011-63-9](/img/structure/B6577536.png)
3-cyclopropyl-1-[(4-phenyloxan-4-yl)methyl]urea
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Overview
Description
“3-cyclopropyl-1-[(4-phenyloxan-4-yl)methyl]urea” is a complex organic compound. It contains a cyclopropyl group, which is a three-membered carbon ring, attached to a urea group (NH2-CO-NH2). The urea group is further connected to a phenyloxan group, which is a six-membered carbon ring (phenyl) attached to an oxan ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the cyclopropyl group, followed by the introduction of the urea group, and finally the attachment of the phenyloxan group. Each step would require specific reagents and conditions, and would need to be optimized for yield and purity .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The three-membered cyclopropyl ring is known to have significant ring strain, which can affect the reactivity of the compound. The urea group can participate in hydrogen bonding, which could influence the compound’s solubility and boiling point. The phenyloxan group is a type of ether, and ethers are generally quite stable and unreactive .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. The cyclopropyl group, due to its ring strain, might be susceptible to ring-opening reactions. The urea group could participate in acid-base reactions due to the presence of the amine (NH2) groups. The phenyloxan group, being an ether, is generally quite stable, but could potentially undergo reactions with strong acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the polar urea group and the nonpolar cyclopropyl and phenyloxan groups. Its melting and boiling points would be influenced by the size and shape of the molecule, as well as by any intermolecular forces (such as hydrogen bonding) that it can participate in .Mechanism of Action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target it interacts with. The presence of multiple functional groups means it could potentially interact with multiple targets .
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its reactivity and potential applications. For example, if it shows promising biological activity, it could be investigated as a potential drug. Alternatively, if it has interesting chemical properties, it could be studied for use in chemical synthesis or materials science .
properties
IUPAC Name |
1-cyclopropyl-3-[(4-phenyloxan-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-15(18-14-6-7-14)17-12-16(8-10-20-11-9-16)13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUWFJBGSPKXCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-1-[(4-phenyloxan-4-yl)methyl]urea |
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